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Compound of Interest

Compound Name: 2-Bromopropiophenone

Cat. No.: B137518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
bromopropiophenone (α-Bromopropiophenone), a key intermediate in organic synthesis. The

document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data in a structured format, outlines representative experimental protocols

for acquiring such data, and includes a visualization of the compound's mass spectral

fragmentation pathway.

Spectroscopic Data Summary
The following tables summarize the key spectral data for 2-bromopropiophenone, compiled

from various spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.4 - 8.1 Multiplet -
Aromatic Protons

(C₆H₅)

~5.3 Quartet ~6.8
Methine Proton (-

CHBr)

~1.9 Doublet ~6.8 Methyl Protons (-CH₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b137518?utm_src=pdf-interest
https://www.benchchem.com/product/b137518?utm_src=pdf-body
https://www.benchchem.com/product/b137518?utm_src=pdf-body
https://www.benchchem.com/product/b137518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm Assignment

~192 Carbonyl Carbon (C=O)

~134 Aromatic Carbon (ipso-C)

~128 - 133 Aromatic Carbons (CH)

~43 Methine Carbon (-CHBr)

~22 Methyl Carbon (-CH₃)

Note: These are approximate chemical shifts. The carbonyl carbon is characteristically found in

the downfield region of the spectrum.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

~3060 Aromatic C-H Stretch

~2980, 2930 Aliphatic C-H Stretch

~1685 C=O Stretch (Aromatic Ketone)

~1595, 1450 C=C Aromatic Ring Stretch

~1260 C-C(=O)-C Stretch

~690, 750 C-H Bending (Aromatic)

~600 C-Br Stretch

MS (Mass Spectrometry) Data
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m/z Relative Intensity Proposed Fragment

212/214 Low
[M]⁺ (Molecular Ion with ⁷⁹Br/

⁸¹Br)

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 Medium [C₆H₅]⁺ (Phenyl cation)

51 Medium [C₄H₃]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-

containing fragments.

Experimental Protocols
While specific experimental parameters for the publicly available spectra of 2-
bromopropiophenone are not consistently provided, the following sections outline

representative protocols for acquiring NMR, IR, and MS data for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-bromopropiophenone is dissolved in

about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal reference (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a

30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds. The Free Induction Decay (FID) is averaged over 16-32

scans to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Typical parameters

include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1-2 seconds,

and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is

typically required due to the low natural abundance of ¹³C.
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Data Processing: The acquired FIDs are Fourier transformed, phased, and baseline

corrected. The chemical shifts are referenced to the TMS signal.

General NMR Experimental Workflow

Sample Preparation

Data Acquisition

Data Processing

Dissolve 10-20 mg of 2-Bromopropiophenone
in ~0.6 mL Deuterated Solvent (e.g., CDCl₃)

Add Internal Standard (TMS)

Insert Sample into NMR Spectrometer

Tune and Shim Spectrometer

Set Acquisition Parameters
(Pulse Sequence, Spectral Width, etc.)

Acquire FID Data

Fourier Transform FID

Phase and Baseline Correction

Reference Spectrum to TMS

Peak Picking and Integration

Click to download full resolution via product page

NMR Experimental Workflow
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Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-bromopropiophenone, a thin film is

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment. The spectrum is typically

recorded over a range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32

scans are co-added.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Separation: The sample is typically introduced via a Gas

Chromatograph (GC) for separation from any impurities. A dilute solution of 2-
bromopropiophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)

is injected into the GC.

Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron

Ionization (EI) source is commonly used.

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is often used. A typical

temperature program might start at a lower temperature (e.g., 100 °C), hold for a few

minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the

compound. Helium is typically used as the carrier gas.

MS Conditions: The separated compound enters the mass spectrometer. Electron Ionization

is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a

mass range of m/z 40-300.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.
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Mass Spectrometry Fragmentation Pathway
The electron ionization mass spectrum of 2-bromopropiophenone is characterized by specific

fragmentation patterns. The primary fragmentation involves an alpha-cleavage, where the bond

between the carbonyl group and the adjacent carbon is broken. This leads to the formation of

the highly stable benzoyl cation.

Mass Spectrometry Fragmentation of 2-Bromopropiophenone

2-Bromopropiophenone
[M]⁺˙

m/z 212/214

Benzoyl Cation
[C₇H₅O]⁺
m/z 105

 - •CH(Br)CH₃

(α-cleavage)

Phenyl Cation
[C₆H₅]⁺
m/z 77

 - CO

[C₄H₃]⁺
m/z 51

 - C₂H₂

Click to download full resolution via product page

Fragmentation Pathway of 2-Bromopropiophenone

The fragmentation is initiated by the ionization of the 2-bromopropiophenone molecule. The

most favorable fragmentation is the cleavage of the C-C bond alpha to the carbonyl group,

resulting in the loss of a •CH(Br)CH₃ radical and the formation of the benzoyl cation (m/z 105),

which is often the base peak. This stable cation can then lose a neutral carbon monoxide (CO)
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molecule to form the phenyl cation (m/z 77). Subsequent fragmentation of the phenyl ring can

lead to the formation of smaller ions, such as the ion at m/z 51.

To cite this document: BenchChem. [Spectral Data and Analysis of 2-Bromopropiophenone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137518#2-bromopropiophenone-spectral-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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